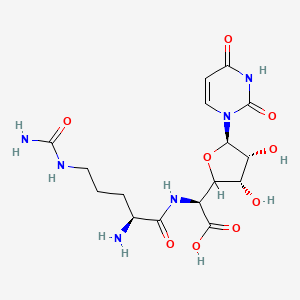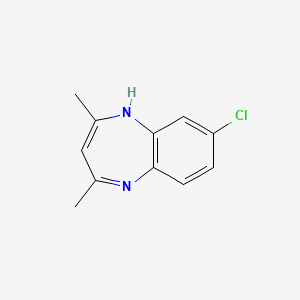
1-(5'-(L-Citrullylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids and nucleosides This compound is notable for its unique structure, which includes a uracil base linked to a modified sugar moiety and an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps:
Formation of the Sugar Moiety: The synthesis begins with the preparation of the beta-D-allofuranosyluronic acid. This can be achieved through the oxidation of beta-D-allofuranose using reagents like nitric acid or other oxidizing agents.
Amino Acid Derivatization: L-Citrulline is then introduced to the sugar moiety. This step often involves the activation of the carboxyl group of L-Citrulline, which can be facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine.
Nucleoside Formation: The final step involves the coupling of the modified sugar with uracil. This can be achieved through glycosylation reactions, where the sugar moiety is activated (e.g., using trichloroacetimidate) and then reacted with uracil under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can modify the uronic acid group to an alcohol.
Substitution: The amino group of L-Citrulline can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Further oxidized uronic acids.
Reduction Products: Alcohol derivatives of the sugar moiety.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Synthesis of Nucleoside Analogues: This compound can serve as a precursor for the synthesis of various nucleoside analogues, which are important in medicinal chemistry.
Biology:
Enzyme Studies: It can be used to study enzyme interactions, particularly those involving nucleoside metabolism.
Medicine:
Antiviral Research:
Cancer Research: It may be investigated for its role in inhibiting certain cancer cell pathways.
Industry:
Biocatalysis: It can be used in biocatalytic processes to produce other valuable compounds.
Pharmaceutical Manufacturing: Its derivatives can be used in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with various molecular targets:
Molecular Targets: Enzymes involved in nucleoside metabolism, such as nucleoside phosphorylases and kinases.
Pathways Involved: It can influence pathways related to nucleotide synthesis and degradation, potentially affecting DNA and RNA synthesis.
Comparaison Avec Des Composés Similaires
1-(5’-Amino-5’-deoxy-beta-D-allofuranosyluronic acid)uracil: Similar structure but with an amino group instead of the L-Citrullylamino group.
1-(5’-Deoxy-beta-D-allofuranosyluronic acid)uracil: Lacks the amino acid derivative.
Uniqueness:
- The presence of the L-Citrullylamino group in 1-(5’-(L-Citrullylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil provides unique biochemical properties, potentially enhancing its interaction with specific enzymes and receptors compared to its analogues.
Propriétés
Numéro CAS |
86632-65-7 |
|---|---|
Formule moléculaire |
C16H24N6O9 |
Poids moléculaire |
444.40 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-5-(carbamoylamino)pentanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C16H24N6O9/c17-6(2-1-4-19-15(18)29)12(26)21-8(14(27)28)11-9(24)10(25)13(31-11)22-5-3-7(23)20-16(22)30/h3,5-6,8-11,13,24-25H,1-2,4,17H2,(H,21,26)(H,27,28)(H3,18,19,29)(H,20,23,30)/t6-,8-,9-,10+,11?,13+/m0/s1 |
Clé InChI |
CBYNLXDCLVCZJB-MJDMCLFPSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H](C(O2)[C@@H](C(=O)O)NC(=O)[C@H](CCCNC(=O)N)N)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)O)NC(=O)C(CCCNC(=O)N)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)



![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)


![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)




